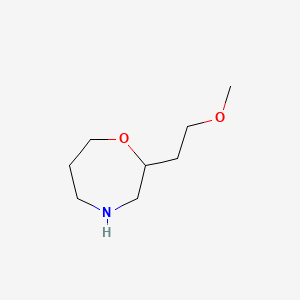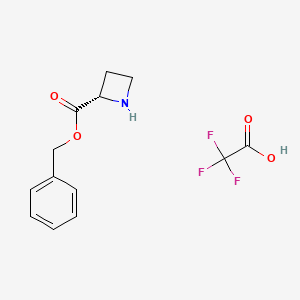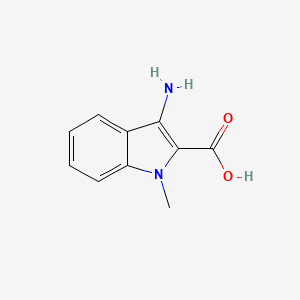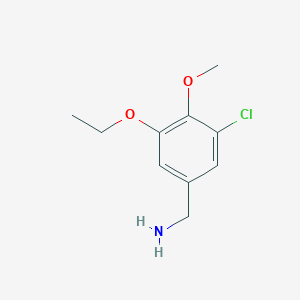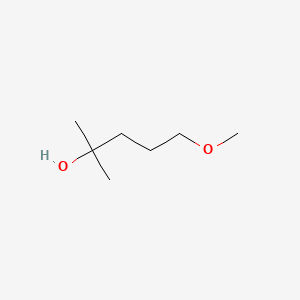
5-Methoxy-2-methyl-2-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-methyl-2-pentanol is an organic compound with the molecular formula C7H16O2 It is a type of alcohol characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxy-2-methyl-2-pentanol can be synthesized through several methods. One common approach involves the reaction of 2-pentanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes further reaction to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-2-pentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or other alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or other alcohols.
Scientific Research Applications
5-Methoxy-2-methyl-2-pentanol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-2-pentanol involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-pentanol: Similar in structure but lacks the methoxy group.
5-Methoxy-2-pentanol: Similar but lacks the additional methyl group on the pentanol backbone.
Uniqueness
5-Methoxy-2-methyl-2-pentanol is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where these functional groups are essential .
Properties
CAS No. |
55724-04-4 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
5-methoxy-2-methylpentan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-7(2,8)5-4-6-9-3/h8H,4-6H2,1-3H3 |
InChI Key |
WQRCPZWIKZVUTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





